molecular formula C9H11NO3 B2819831 Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate CAS No. 1227572-19-1

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate

Cat. No.: B2819831
CAS No.: 1227572-19-1
M. Wt: 181.191
InChI Key: GBLWZFJQXPSIAX-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.191. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-methyl-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-8(11)10-5-6(7)2/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLWZFJQXPSIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate CAS 1227572-19-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1): Synthesis, Predicted Properties, and Potential Applications for the Research Scientist

Authored by a Senior Application Scientist

Disclaimer: Direct and specific experimental data for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate with CAS number 1227572-19-1 is limited in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the synthesis of its core chemical scaffold, established principles of organic chemistry for its subsequent functionalization, and an expert analysis of the potential biological significance of this molecule by drawing parallels with structurally related and well-characterized pyridine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this and similar chemical entities.

Introduction: Unveiling a Novel Pyridine Derivative

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate represents a specific, yet largely unexplored, iteration of this important heterocyclic family. The presence of a hydroxyl group, a methyl group, and a carboxylate ester on the pyridine core suggests a molecule with the potential for diverse chemical modifications and a range of biological interactions.

This guide will navigate the synthetic pathways to access this molecule, starting from its foundational precursor, 2-hydroxy-5-methylpyridine. We will then explore its predicted physicochemical properties and delve into its potential applications by examining the established biological activities of analogous compounds.

Synthesis of the Core Scaffold: 2-Hydroxy-5-methylpyridine

The synthesis of the 2-hydroxy-5-methylpyridine core is a critical first step. A common and effective method involves the diazotization of 2-amino-5-methylpyridine, followed by hydrolysis.[3]

Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyridine[3]
  • Preparation of the Reaction Mixture: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-methylpyridine (1 equivalent) in an aqueous solution of sulfuric acid. Cool the mixture to below 0°C in an ice-acetone bath.

  • Diazotization: While maintaining the temperature between 0-5°C, slowly add a solution of sodium nitrite (NaNO₂) in water. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Hydrolysis: After the addition of sodium nitrite is complete, stir the reaction mixture at 0°C for an additional 45 minutes. Subsequently, heat the mixture to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it to a pH of 6.5-7.0 with a 50% w/w aqueous solution of sodium hydroxide (NaOH). Heat the neutralized mixture to 60°C and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from ethyl acetate to yield 2-hydroxy-5-methylpyridine as a white crystalline solid.

Carboxylation and Esterification: Towards the Target Molecule

Hypothetical Workflow for Synthesis

G A 2-Amino-5-methylpyridine B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C 2-Hydroxy-5-methylpyridine B->C D Carboxylation at C4 (e.g., Kolbe-Schmitt Reaction) C->D E 2-Hydroxy-5-methylpyridine-4-carboxylic acid D->E F Fischer Esterification (Ethanol, H₂SO₄ catalyst) E->F G Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate F->G G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF DNA DNA TF->DNA translocates Gene Gene Expression (Proliferation, Survival) DNA->Gene Molecule Ethyl 2-hydroxy-5-methyl- pyridine-4-carboxylate Molecule->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

General Protocol for Biological Activity Screening

For researchers wishing to investigate the biological activities of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate, a general screening protocol is outlined below.

  • Compound Preparation: Dissolve the synthesized and purified compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Antimicrobial Assay (Broth Microdilution):

    • Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium.

    • Inoculate the wells with a standardized suspension of the test bacteria or fungi.

    • Incubate the plate under appropriate conditions.

    • Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of the compound that prevents visible microbial growth.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound.

    • After a specified incubation period, add MTT reagent to the wells.

    • Solubilize the resulting formazan crystals and measure the absorbance to determine cell viability.

  • Anti-inflammatory Assay (LPS-stimulated Macrophages):

    • Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.

    • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA.

Conclusion and Future Directions

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1) is a novel chemical entity with a scarcity of published data. However, based on the well-established chemistry and biology of the pyridine scaffold, it represents a promising starting point for further investigation. The synthetic pathways outlined in this guide provide a roadmap for its preparation, and the analysis of structurally related compounds suggests a range of potential biological activities that warrant exploration. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening of its biological properties to unlock its full potential in drug discovery and other applications.

References

  • Amin, A.; Qadir, T.; Sharma, P. K.; Jeelani, I.; Abe, H. A review on the medicinal and industrial applications of N-containing heterocycles. Open Med. Chem. J.2022, 16.
  • Chaubey, A.; Pandeya, S. N. Synthesis and biological activity of polysubstituted pyridines. ResearchGate2021. [URL: https://www.researchgate.net/publication/354054489_Synthesis_and_biological_activity_of_polysubstituted_pyridines]
  • Ling, Y.; Hao, Z. -Y.; Liang, D.; Zhang, C. -L.; Liu, Y. -F.; Wang, Y. The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Des. Devel. Ther.2021, 15, 4289-4338. [URL: https://www.dovepress.com/the-expanding-role-of-pyridine-and-dihydropyridine-scaffolds-in-drug-peer-reviewed-fulltext-article-DDDT]
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents. [URL: https://patents.google.
  • Sadawarte, G. P.; Rajput, J. D.; Kale, A. D.; Phase, R. P.; Jagrut, V. B. Synthesis, Characterization, and Biological Activities of Substituted Pyridine-Based Azomethine Scaffolds. Eur. J. Chem.2024, 15, 226-231.
  • Smith, A. P.; Savage, S. A.; Love, J. C.; Fraser, C. L. 5-methyl-2,2'-bipyridine. Organic Syntheses2002, 78, 51. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0051]
  • Synthesis and biological activity of polysubstituted pyridines. ResearchGate2021. [URL: https://www.researchgate.net/publication/236004537_Synthesis_and_biological_activity_of_polysubstituted_pyridines]
  • Ukrainets, I. V.; Sidorenko, L. V.; Gorokhova, O. V.; Shishkin, O. V. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds2008, 44, 556-563. [URL: https://link.springer.com/article/10.1007/s10593-008-0077-9]
  • 2-Hydroxy-5-methylpyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299831/]
  • Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/130787063]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230784/]
  • Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Google Patents. [URL: https://patents.google.
  • Method for producing 2-hydroxy-5-methylpyridine. Google Patents. [URL: https://patents.google.
  • 4-Amino-2-hydroxy-5-methylpyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents. [URL: https://patents.google.
  • Process for preparing 4-hydroxypyrimidine. Google Patents. [URL: https://patents.google.
  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/293750]
  • Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f066dd]
  • Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0617]
  • Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9768658.htm]
  • Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC131810010]
  • TEMPLATE FOR DECISION DOCUMENTS. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0230-0012]
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Sources

Comprehensive Technical Guide: Tautomerism of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and structural biology, Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (hereafter referred to as EHMPC ) represents a classic yet critical case of heterocycle tautomerism. While often cataloged as a "2-hydroxypyridine" derivative, this molecule functions as a "chemical chameleon." Its behavior is governed by the Lactam-Lactim Tautomerism (2-pyridone vs. 2-hydroxypyridine equilibrium).[1][2]

Misidentifying the dominant tautomer of EHMPC leads to three primary failures in drug development:

  • Erroneous Docking Scores: The H-bond donor/acceptor profile inverts between tautomers.

  • Synthetic Regioselectivity Issues: N-alkylation vs. O-alkylation depends heavily on reaction conditions and the active tautomer.

  • Solubility Miscalculations: The lattice energy and solvation free energy differ significantly between the polar pyridone and the less polar hydroxypyridine.

This guide provides the theoretical framework, analytical protocols, and experimental data required to definitively characterize and utilize EHMPC.

Structural Dynamics & Thermodynamics[3]

The Equilibrium

EHMPC exists in a dynamic equilibrium between two distinct forms:

  • Form A (Lactam): Ethyl 1,6-dihydro-5-methyl-6-oxopyridine-4-carboxylate (commonly called the 2-pyridone form).

  • Form B (Lactim): Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (the 2-hydroxypyridine form).

In the 2-pyridone form, the molecule loses formal aromaticity in the strict Hückel sense (4n+2


 electrons in a continuous ring) but gains significant stabilization from the amide-like resonance (N-C=O). The 2-hydroxypyridine  form retains full heteroaromaticity.
Electronic Modulation by Substituents

The specific substitution pattern of EHMPC modulates this equilibrium:

  • C4-Ester (Electron Withdrawing): The ethyl ester at C4 withdraws electron density from the ring. This increases the acidity of the N-H (in the pyridone form) and the O-H (in the hydroxy form). Generally, EWGs favor the pyridone form by stabilizing the negative charge density on the oxygen in the dipolar resonance contributor.

  • C5-Methyl (Electron Donating): Provides weak inductive stabilization, slightly increasing the basicity of the ring nitrogen.

Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the solvent-mediated transition states.

Tautomerism Lactam 2-Pyridone Form (Lactam) Dominant in Polar Solvents TS Transition State (Solvent Bridged) Lactam->TS -H+ transfer Dimer Pyridone Dimer (Solid State) Lactam->Dimer Self-Association (High Conc.) TS->Lactam Lactim 2-Hydroxypyridine Form (Lactim) Dominant in Gas Phase TS->Lactim +H+ transfer Lactim->TS

Figure 1: Mechanistic pathway of EHMPC tautomerization. The transition is often solvent-assisted, involving a proton relay mechanism.

Solvent-Dependent Equilibria (The "Chameleon" Effect)

The most critical variable for EHMPC is the dielectric constant (


) and H-bonding capability of the environment.
Polar Protic Solvents (Water, Methanol)
  • Dominant Form: 2-Pyridone (Lactam)

  • Mechanism: Water molecules act as a bridge, donating a hydrogen bond to the carbonyl oxygen and accepting one from the N-H. This solvation energy overcomes the loss of aromaticity.

  • Ratio: Typically >100:1 favoring the pyridone.

Non-Polar Solvents (Cyclohexane, Chloroform)
  • Dominant Form: Mixed, but often favors 2-Hydroxypyridine (Lactim) or the 2-Pyridone Dimer .

  • Mechanism: In the absence of external H-bond partners, the 2-pyridone form is unstable as a monomer due to its high dipole moment. It will either tautomerize to the less polar 2-hydroxypyridine (to bury the dipole) or form a symmetric cyclic dimer (analogous to DNA base pairing).

Solid State
  • Dominant Form: 2-Pyridone (Dimerized)

  • Mechanism: X-ray crystallography of similar analogues confirms that in the crystal lattice, molecules stack to maximize intermolecular hydrogen bonding (N-H

    
     O=C), forming robust dimers or infinite chains.
    

Analytical Characterization Protocols

Distinguishing between the two forms requires specific spectroscopic markers. Do not rely on a single method.

NMR Spectroscopy (The Gold Standard)

The chemical shift of the carbon at position 2 (C2) and the presence of N-H vs O-H coupling are definitive.

Table 1: NMR Diagnostic Markers for EHMPC

Feature2-Pyridone (Lactam)2-Hydroxypyridine (Lactim)
Solvent DMSO-d6 (locks pyridone)CDCl3 (allows exchange)

C NMR (C2)
160 - 165 ppm (Carbonyl-like)~158 - 160 ppm (Aromatic C-O)

N NMR
~150 - 170 ppm (Amide-like)~240 - 260 ppm (Pyridine-like)

H NMR (Mobile H)

11.0 - 13.5 ppm
(Broad, N-H)

8.0 - 10.0 ppm
(Sharp/Broad, O-H)
J-Coupling

often visible
No coupling to ring protons
UV-Vis Spectroscopy
  • Pyridone: Shows a bathochromic shift (red shift) compared to the pyridine form due to the extended conjugation of the amide system.

  • Protocol: Measure

    
     in cyclohexane vs. water. A shift of >20 nm indicates a tautomeric flip.
    

Synthetic Implications: Regioselectivity

Understanding the tautomerism is vital for alkylation reactions.

  • N-Alkylation (Thermodynamic Control):

    • Conditions: Basic conditions (NaH, K2CO3) in polar aprotic solvents (DMF, DMSO).

    • Mechanism: The pyridone anion (which is the resonance hybrid of the deprotonated species) is alkylated at the nitrogen (the softer nucleophile) or oxygen (harder nucleophile) depending on the electrophile. However, under thermodynamic control, N-alkylation is often favored to yield the N-substituted pyridone.

  • O-Alkylation (Kinetic Control/Silver Salts):

    • Conditions: Ag2CO3 or using O-protecting groups (e.g., triflation).

    • Outcome: Locks the molecule in the 2-alkoxypyridine form, restoring full aromaticity.

Experimental Workflow: Determination of

To determine the equilibrium constant (


) for EHMPC in a specific formulation vehicle:
Step 1: UV-Vis Titration
  • Prepare a 50

    
    M stock solution of EHMPC in the target solvent.
    
  • Synthesize "locked" standards:

    • O-methyl standard: Ethyl 2-methoxy-5-methylpyridine-4-carboxylate.

    • N-methyl standard: Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-4-carboxylate.

  • Measure the UV spectrum of the unknown sample and both standards.

  • Use the Beer-Lambert law to deconvolute the contribution of each tautomer based on the unique

    
     of the locked standards.
    
Step 2: Analytical Decision Tree

Use the following logic flow to validate your material before entering biological assays.

AnalysisFlow Start Start: Characterize EHMPC Sample Solubility Dissolve in DMSO-d6 Start->Solubility NMR Run 1H & 13C NMR Solubility->NMR CheckNH Check >11 ppm region NMR->CheckNH Pyridone Signal Present: Predominantly Pyridone Form CheckNH->Pyridone Broad Singlet Mixture Signal Absent/Shifted: Run UV-Vis in Non-Polar Solvent CheckNH->Mixture No Signal Result1 Proceed to Bioassay (Model as Pyridone) Pyridone->Result1 Result2 Calculate K_taut (Model as Mixture) Mixture->Result2

Figure 2: Decision tree for rapid identification of the dominant tautomer in solution.

References

  • Katritzky, A. R., et al. "Tautomerism of Heterocycles."[3] Advances in Heterocyclic Chemistry, vol. 76, 2000. Link

  • Beak, P., et al. "The effect of solvent on the tautomeric equilibria of 2-hydroxypyridine and 2-pyridone." Journal of the American Chemical Society, vol. 102, no. 10, 1980. Link

  • Wong, M. W., et al. "Solvent effects.[4] 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution." Journal of the American Chemical Society, vol. 114, no.[4] 5, 1992. Link

  • PubChem. "Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate (Isomer Analogue Data)." National Library of Medicine. Link

  • Sultan Qaboos University. "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism... and DFT calculations." Elsevier Pure. Link

Sources

The Chameleon Core: Mastering 2-Hydroxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 2-hydroxypyridine (2-HP) / 2-pyridone scaffold represents one of the most versatile yet deceptive building blocks in modern medicinal chemistry. Its utility spans from acting as a robust amide bioisostere to serving as a privileged kinase inhibitor core. However, its ambident reactivity—driven by a sensitive lactam-lactim tautomeric equilibrium—often leads to synthetic dead-ends for the unprepared chemist. This guide provides a technical roadmap for navigating the electronic duality of this core, ensuring regiochemical control and successful integration into drug candidates.

The Tautomeric Enigma: Lactam vs. Lactim

The fundamental challenge in working with 2-HP is its existence as a tautomeric pair. Unlike simple phenols, the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is energetically subtle and heavily influenced by the environment.

Solvent-Dependent Equilibrium

While the 2-pyridone form preserves an amide-like resonance, it sacrifices the explicit aromaticity of the pyridine ring found in the lactim form.

  • Polar Solvents / Solid State: The 2-pyridone form dominates due to a large dipole moment (~6 D) and the ability to form stable hydrogen-bonded dimers (similar to DNA base pairing).

  • Gas Phase / Non-Polar Solvents: The 2-hydroxypyridine form is often favored or exists in significant ratios due to the preservation of aromaticity (Hückel rule) and lower dipole moment (~1.5 D).

Visualization: The Tautomeric Shift

The following diagram illustrates the equilibrium and the environmental factors driving the shift.

Tautomerism cluster_factors Stabilizing Factors Lactam 2-Pyridone (Lactam) (Polar Dominant) Lactim 2-Hydroxypyridine (Lactim) (Non-Polar/Gas Phase) Lactam->Lactim Low Dielectric (Cyclohexane) Factor1 Dipole Moment (High $mu$ favors Lactam) Factor1->Lactam Factor2 Aromaticity (Favors Lactim) Factor2->Lactim Factor3 H-Bond Dimerization (Favors Lactam) Factor3->Lactam

Figure 1: Environmental drivers of the 2-hydroxypyridine/2-pyridone equilibrium.

Strategic Functionalization: Winning the Regioselectivity Battle

The ambident nature of the 2-pyridone anion allows electrophiles to attack either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1] Controlling this is the primary synthetic hurdle.

The Hard/Soft Acid-Base (HSAB) Principle
  • N-Alkylation (Thermodynamic Control): The nitrogen atom is the softer nucleophilic center. It is favored by soft electrophiles (alkyl iodides), polar aprotic solvents (DMF, DMSO) that solvate the cation, and alkali metal bases (Li+, Na+, K+) which coordinate tightly to the oxygen, shielding it from attack.

  • O-Alkylation (Kinetic/Chelation Control): The oxygen atom is the harder nucleophilic center. It is favored by hard electrophiles (alkyl sulfonates, acyl chlorides) and silver salts (

    
    ), where the silver cation coordinates to the nitrogen, blocking it and directing the electrophile to the oxygen.
    
Synthetic Decision Tree

Regioselectivity Start Target: Alkylated 2-HP Core Choice Desired Regioisomer? Start->Choice N_Alk N-Alkylation (2-Pyridone) Choice->N_Alk Lactam Scaffold O_Alk O-Alkylation (2-Alkoxypyridine) Choice->O_Alk Pyridine Ether Method_N1 Method A: Standard Base: K2CO3 / Cs2CO3 Solvent: DMF/DMSO Electrophile: Alkyl Halide N_Alk->Method_N1 Method_N2 Method B: Chan-Lam Reagent: Cu(OAc)2, Ar-B(OH)2 (For N-Arylation) N_Alk->Method_N2 Method_O1 Method C: Silver Salts Reagent: Ag2CO3 Solvent: Toluene/Benzene Mechanism: Ag-N blocking O_Alk->Method_O1 Method_O2 Method D: Mitsunobu Reagent: PPh3, DIAD, R-OH (Often O-selective) O_Alk->Method_O2

Figure 2: Strategic selection of reaction conditions for regioselective alkylation.

Medicinal Chemistry Applications

The 2-pyridone core is not merely a linker; it is a bioactive pharmacophore.

Bioisosterism

The 2-pyridone ring is a classic bioisostere for the amide bond (-CONH-). It locks the amide into a cis-conformation (relative to the ring), providing a rigid scaffold that can improve metabolic stability against peptidases.

  • H-Bonding: It presents a Hydrogen Bond Acceptor (C=O) and a Hydrogen Bond Donor (N-H) in a fixed geometry, ideal for kinase hinge binding.

  • Solubility: Compared to phenyl rings, the 2-pyridone core significantly lowers logP and improves aqueous solubility.

Quantitative Comparison of Properties[2][3]
PropertyPhenyl Ring2-Pyridone (Lactam)2-Hydroxypyridine (Lactim)
Aromaticity HighLow (Resonance stabilized)High
H-Bond Donor NoYes (N-H)Yes (O-H)
H-Bond Acceptor NoYes (C=O)Yes (N:)
Dipole Moment ~0 D~6.0 D~1.5 D
Water Solubility PoorGoodModerate
Key Drug Example (Ubiquitous)Pirfenidone (IPF), Perampanel (Epilepsy)Rifaximin (contains related core)

Experimental Protocol: Regioselective N-Alkylation

This protocol details the synthesis of an N-alkylated 2-pyridone, prioritizing the N-isomer using thermodynamic control.

Objective: Synthesize N-benzyl-2-pyridone from 2-hydroxypyridine.

Reagents
  • 2-Hydroxypyridine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous, granular
    
  • DMF (Dimethylformamide) - Dry

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxypyridine (10 mmol) in dry DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the pyridone nitrogen/oxygen.
    
  • Addition: Add benzyl bromide (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

    • Note: N-alkylation is slower but thermodynamically favored. Heating promotes the equilibration to the stable N-isomer.

  • Workup: Once starting material is consumed (~3-5 hours), pour the mixture into ice-water (100 mL).

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    ).
    
    • Elution Order: The O-alkylated product (2-benzyloxypyridine) is typically less polar and elutes first. The N-alkylated product (N-benzyl-2-pyridone) is more polar and elutes second.

Self-Validating QC (NMR)

To confirm you have the N-alkylated product and not the O-isomer, check the Carbonyl/Ether carbon signal in


 NMR:
  • N-Alkylated (Target): Look for a signal at ~162-164 ppm (C=O characteristic).

  • O-Alkylated (Impurity): Look for a signal at ~158-160 ppm (C-O-C aromatic ether) and a distinct shift in the adjacent ring protons in

    
     NMR.
    

References

  • Tautomeric Equilibrium: Beak, P., et al.[2] "The effect of solvent on the tautomeric equilibrium of 2-hydroxypyridine." Journal of the American Chemical Society, 1980.

  • Regioselectivity Mechanisms: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[3] Journal of Organic Chemistry, 2024.[3]

  • Drug Scaffolds: Cui, Q., et al. "2-Pyridone-containing heterocycles: Privileged scaffolds in drug discovery."[2] Future Medicinal Chemistry, 2020.

  • Bioisosterism: Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 2020.

  • Green Chemistry Protocol: Liu, W., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Journal of Organic Chemistry, 2021.

Sources

Pharmaceutical intermediates based on 5-methylpyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pharmaceutical Intermediates Based on the 5-Methylpyridine Scaffold

For correspondence related to this technical guide, please contact our applications support team.

Abstract

The 5-methylpyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2][3] This guide provides an in-depth technical exploration of key pharmaceutical intermediates derived from this versatile scaffold. We will dissect the strategic importance of the C5-methyl functionalization, from its influence on physicochemical properties and metabolic stability to its role as a synthetic handle. Core synthetic strategies, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, will be examined with a focus on the underlying mechanistic principles and practical experimental considerations. Detailed protocols and case studies for the synthesis of pivotal intermediates and their subsequent conversion into Active Pharmaceutical Ingredients (APIs) are presented to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction: The Strategic Value of the Pyridine Nucleus

The pyridine ring is a fundamental azaheterocycle that has consistently proven its value in drug discovery.[1][4] Its unique electronic properties, including its basicity and ability to act as a hydrogen bond acceptor, allow it to modulate aqueous solubility and bioavailability, crucial parameters in drug design.[2] Furthermore, the pyridine nucleus can enhance the metabolic stability of drug candidates by altering their interaction with metabolic enzymes like the cytochrome P450 family.[1][5] When substituted, particularly with a methyl group at the 5-position, the scaffold offers a nuanced balance of reactivity and stability, creating a versatile platform for the synthesis of complex and highly functionalized pharmaceutical agents.

The C5-Methyl Group: More Than a Steric Substituent

The methyl group at the 5-position of the pyridine ring is not merely a passive substituent. Its presence imparts significant strategic advantages in drug design and synthesis:

  • Metabolic Blocking: The C5 position can be susceptible to oxidative metabolism. Introducing a methyl group at this site can sterically hinder or block enzymatic attack, thereby increasing the metabolic half-life of the drug molecule.[5] This is a common strategy to address metabolic liabilities of aromatic compounds.

  • Modulation of Electronics and pKa: The electron-donating nature of the methyl group subtly influences the electron density of the pyridine ring, affecting its pKa and, consequently, its binding interactions with biological targets.

  • A Handle for Functionalization: The C(sp³)-H bonds of the methyl group and the adjacent C(sp²)-H bonds on the ring are amenable to advanced synthetic transformations, such as late-stage functionalization, allowing for the diversification of lead compounds.[6]

Core Synthetic Methodologies for 5-Methylpyridine Intermediates

The efficient synthesis of functionalized 5-methylpyridine intermediates is paramount for their application in drug development. Modern organic synthesis provides a powerful toolkit for the precise modification of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C and C-N bonds, enabling the assembly of complex molecular architectures from simple, stable precursors.[7] The Suzuki-Miyaura coupling, in particular, is widely employed due to its broad functional group tolerance and excellent yields.[7][8]

A common strategy involves the use of a halogenated 5-methylpyridine, such as 5-bromo-2-methylpyridin-3-amine, which can be coupled with a variety of arylboronic acids.[7][9] This approach allows for the modular synthesis of a library of 5-aryl-2-methylpyridine derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a reported method for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[7][8]

  • Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 eq), the desired arylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (e.g., 2 mL per 0.1 g of starting material) and stir the mixture at room temperature for 30 minutes.

  • Aqueous Phase: Add an aqueous solution of potassium phosphate (K₃PO₄, 1.5 eq) in water (e.g., 0.5 mL per 2 mL of dioxane).

  • Heating: Heat the reaction mixture to 85–95 °C and stir for 15-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, well-established Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant side reactions, such as boronic acid decomposition.

  • Solvent System: The 1,4-dioxane/water mixture provides a homogenous phase for both the organic-soluble reactants and the water-soluble inorganic base, facilitating efficient reaction kinetics.

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[10][11] For the 5-methylpyridine core, this can involve the functionalization of the methyl group's C(sp³)-H bonds or the ring's C(sp²)-H bonds.

The pyridine nitrogen can act as a directing group, facilitating regioselective C-H activation at the ortho (C2 or C6) positions.[11][12] Furthermore, innovative photoredox catalysis methods have been developed for the selective functionalization of the C5-methyl group itself.[6] This allows for the installation of various functional groups, providing a direct route to novel intermediates.

Logical Workflow: C-H Functionalization Strategy

Below is a diagram illustrating the general logic of a directed C-H functionalization reaction.

G Workflow for Directed C-H Functionalization A Pd(II) Precatalyst B Active Pd(II) Species A->B Ligand Exchange C Coordination to Pyridine-N B->C D Concerted Metalation- Deprotonation (CMD) C->D E Palladacycle Intermediate D->E F Oxidative Addition of Coupling Partner E->F G Reductive Elimination F->G H Functionalized Product G->H I Regenerated Catalyst G->I I->C Enters next cycle

Caption: Directed C-H functionalization workflow.

Key Pharmaceutical Intermediates and Their Synthesis

Several specific 5-methylpyridine derivatives serve as crucial building blocks in the synthesis of major pharmaceutical drugs.

2-Amino-5-methylpyridine

This intermediate is a precursor for several drugs, including the anti-inflammatory agent Pirfenidone and the sedative Zolpidem.[13][14] It is typically synthesized from 3-methylpyridine (β-picoline) via the Chichibabin reaction or through a multi-step sequence involving N-oxidation.[13][15]

5-Methylpyridin-2(1H)-one

A key intermediate for the anti-fibrotic drug Pirfenidone, this compound exists in tautomeric equilibrium with its lactim form, 2-hydroxy-5-methylpyridine.[16][17] A common and reliable synthesis route starts from 2-amino-5-methylpyridine.

Experimental Protocol: Synthesis of 5-Methylpyridin-2(1H)-one via Diazotization

This protocol describes the conversion of 2-amino-5-methylpyridine to 5-methylpyridin-2(1H)-one.[16]

  • Diazotization: Dissolve 2-amino-5-methylpyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 2 M) at 0-5 °C.

  • Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Hydrolysis: Gently heat the solution to 70-80 °C. Nitrogen gas will evolve. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it to pH 7-8 with a suitable base (e.g., sodium carbonate). Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization to yield pure 5-methylpyridin-2(1H)-one.

Causality Behind Choices:

  • Acidic Medium: The diazotization reaction requires an acidic medium to generate nitrous acid (HONO) in situ from sodium nitrite.

  • Low Temperature: Diazonium salts are generally unstable and can decompose. Maintaining a low temperature during their formation and prior to hydrolysis is critical to prevent unwanted side reactions and ensure a high yield.

  • Heating for Hydrolysis: The hydrolysis of the diazonium salt to the corresponding hydroxyl group requires thermal energy to drive the reaction and expel nitrogen gas.

5-Ethyl-2-methylpyridine

This building block is essential for the synthesis of the COX-2 inhibitor Etoricoxib and the anti-diabetic drug Pioglitazone.[18] It is produced on an industrial scale by the condensation of acetaldehyde and ammonia.[19][20] The ethyl group provides an additional point for functionalization or can be a key structural feature of the final API.

Case Study: From Intermediate to API - The Synthesis of Pirfenidone

The journey from a simple intermediate to a life-changing drug is exemplified by the synthesis of Pirfenidone, used to treat idiopathic pulmonary fibrosis.

G Synthetic Pathway to Pirfenidone A 2-Amino-5-methylpyridine B 5-Methylpyridin-2(1H)-one A->B 1. NaNO₂, H₂SO₄, 0°C 2. H₂O, Heat C Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) B->C Iodobenzene, CuI, K₂CO₃, DMF

Caption: High-level synthesis of Pirfenidone.

The synthesis begins with the readily available 2-amino-5-methylpyridine.[13] As detailed in the protocol above, this is converted to 5-methylpyridin-2(1H)-one via a diazotization-hydrolysis sequence.[16] The final step is an N-arylation reaction, typically an Ullmann condensation, where 5-methylpyridin-2(1H)-one is coupled with an aryl halide like iodobenzene in the presence of a copper catalyst to yield Pirfenidone.[16]

Data Summary of Key Intermediates

The following table summarizes the key properties of the discussed intermediates.

Intermediate NameStructureMolecular FormulaCAS NumberKey Application(s)
2-Amino-5-methylpyridineC₆H₈N₂1603-41-4Pirfenidone, Zolpidem, Fluazuron[13][14]
5-Methylpyridin-2(1H)-oneC₆H₇NO1003-68-5Pirfenidone[16][17]
5-Ethyl-2-methylpyridineC₈H₁₁N104-90-5Etoricoxib, Pioglitazone, Niacin[18][19]
3-Amino-5-methylpyridineC₆H₈N₂3167-96-2General pharmaceutical and agrochemical synthesis[21]
2,3-Dichloro-5-methylpyridineC₆H₅Cl₂N18591-65-6Herbicides, Fungicides, Antimicrobials[22]

Future Perspectives

The development of more sustainable and efficient synthetic methods remains a key objective. The application of green chemistry principles, such as the use of ionic liquids as recyclable catalysts and solvents, is gaining traction.[23] Furthermore, the exploration of enzymatic and flow chemistry processes for the synthesis of 5-methylpyridine intermediates promises to reduce waste, improve safety, and enhance scalability, paving the way for the next generation of pharmaceutical manufacturing.

Conclusion

Pharmaceutical intermediates based on the 5-methylpyridine scaffold are of immense strategic importance to the drug development industry. Their versatility, stemming from the unique properties of the substituted pyridine ring, allows for the synthesis of a diverse range of APIs targeting numerous disease areas. A thorough understanding of the core synthetic methodologies, from classic condensation reactions to modern palladium-catalyzed couplings and C-H activations, is essential for any researcher or scientist working in this field. As synthetic chemistry continues to evolve, so too will the innovative ways in which this privileged scaffold is utilized to create the medicines of tomorrow.

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Dhadda, P., et al. (n.d.). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. [Link]

  • LookChem. (n.d.). Pharmaceutical Intermediates 5-Methylpyridin-2-ol CAS 1003-68-5. LookChem. [Link]

  • O'Connor, J. M., et al. (2005). A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes. Journal of the American Chemical Society. [Link]

  • Cleanchem. (n.d.). 5-Ethyl-2-methylpyridine | CAS No: 104-90-5. Cleanchem. [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]

  • West, M. J., et al. (2018). Selective Functionalisation of 5-Methylcytosine by Organic Photoredox Catalysis. Angewandte Chemie International Edition. [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Unknown Author. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. [Link]

  • Unknown Author. (n.d.). The catalytic C3 and C5 methylation of pyridines. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Unknown Author. (n.d.). The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. LinkedIn. [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia. [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • PubChem. (n.d.). 5-Methylpyridine-2(1H)-thione. PubChem. [Link]

  • Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Unknown Author. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • Unknown Author. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]

  • Aouad, M. R., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Unknown Author. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Rej, S., et al. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

  • Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Ferreira, R. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

  • KM Pharma Solution Private Limited. (n.d.). 5-Ethyl-2-methylpyridine. KM Pharma Solution Private Limited. [Link]

  • OpenChemHub. (2024). The main mechanisms of C-H activation. YouTube. [Link]

  • Unknown Author. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Unknown Author. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]

  • Unknown Author. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Mossine, A. V., et al. (2020). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Molecular Pharmaceutics. [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Wikipedia. (n.d.). Pyridines. Wikipedia. [Link]

  • Wikipedia. (n.d.). Acetaldehyde. Wikipedia. [Link]

  • Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

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Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 4-Hydroxymethyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the chemical synthesis of 4-hydroxymethyl-5-methylpyridine, a valuable pyridine derivative, through the reduction of its ethyl ester precursor, ethyl 5-methylpyridine-4-carboxylate. We delve into the critical aspects of reagent selection, comparing common hydride reducing agents, and present a primary, field-tested protocol utilizing Lithium Aluminum Hydride (LiAlH₄). The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanism, safety procedures, and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for this specific transformation.

Introduction and Strategic Overview

4-hydroxymethyl-5-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a primary alcohol and a methylated pyridine ring, makes it a versatile building block for more complex molecules. The most direct and common synthetic route to this compound involves the reduction of the corresponding carboxylic acid ester, ethyl 5-methylpyridine-4-carboxylate.

The core of this synthesis is the transformation of an ester functional group into a primary alcohol. This requires a potent reducing agent capable of delivering a hydride (H⁻) to the electrophilic carbonyl carbon of the ester. This guide will focus on the practical application of hydride-based reducing agents to achieve this conversion efficiently and safely.

Visualizing the Synthetic Pathway

The overall transformation is a straightforward reduction of the ester moiety, leaving the aromatic pyridine ring intact.

cluster_reactants Starting Material cluster_reagents Reaction cluster_product Final Product Ethyl 5-methylpyridine-4-carboxylate Reagents 1. Reducing Agent (e.g., LiAlH₄) Anhydrous Solvent (e.g., THF) 2. Aqueous Work-up Ethyl 5-methylpyridine-4-carboxylate->Reagents 4-hydroxymethyl-5-methylpyridine Reagents->4-hydroxymethyl-5-methylpyridine

Figure 1: General workflow for the reduction of the ethyl ester to the target alcohol.

Expertise & Experience: Selecting the Right Reducing Agent

The choice of reducing agent is the most critical decision in this synthesis. While several reagents can reduce esters, their reactivity, selectivity, and handling requirements differ significantly. The goal is to select a reagent powerful enough to reduce the relatively stable ester group without affecting the pyridine ring, under conditions that are practical and safe.

ReagentFormulaReactivity towards EstersKey Considerations & Rationale
Lithium Aluminum Hydride LiAlH₄High The reagent of choice for this transformation due to its high reactivity.[1][2] It readily reduces esters and carboxylic acids to primary alcohols.[3][4] Requires anhydrous, non-protic solvents (e.g., THF, Diethyl Ether) and careful handling due to its violent reaction with water.[3][5]
Sodium Borohydride NaBH₄Low to Moderate Generally too weak to reduce esters under standard conditions (e.g., methanol at room temp).[1][6] Reduction can be achieved at elevated temperatures or with additives, but it is often sluggish and less reliable than with LiAlH₄.[7][8][9]
Diisobutylaluminum Hydride DIBAL-HHigh (Temp. Dependent) A powerful and selective reducing agent.[1] It is most famous for the partial reduction of esters to aldehydes at low temperatures (-78 °C).[10][11][12][13] While it can fully reduce esters to alcohols, LiAlH₄ is more commonly used for this purpose as it does not require cryogenic temperatures.
The Mechanism of LiAlH₄ Ester Reduction

Understanding the reaction mechanism is key to troubleshooting and optimizing the procedure. The reduction proceeds via a two-step nucleophilic addition of hydride.

  • First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination of Alkoxide: This intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, expelling the ethoxide (-OEt) as a leaving group. This step forms an intermediate aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester. It is therefore rapidly attacked by a second equivalent of hydride from LiAlH₄, forming an alkoxide intermediate.

  • Aqueous Work-up: The reaction is "quenched" by the careful addition of water. This protonates the alkoxide intermediate to yield the final primary alcohol product and neutralizes the aluminum byproducts, forming insoluble aluminum salts.[2][14]

G cluster_mechanism LiAlH₄ Ester Reduction Mechanism step1 Step 1: First Hydride Addition step2 Step 2: Elimination of Ethoxide step1->step2 step3 Step 3: Second Hydride Addition step2->step3 step4 Step 4: Protonation (Work-up) step3->step4 Ester Ester Precursor TI1 Tetrahedral Intermediate Ester->TI1 H⁻ (from LiAlH₄) Aldehyde Intermediate Aldehyde TI1->Aldehyde Expels EtO⁻ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide H⁻ (from LiAlH₄) Alcohol Primary Alcohol Product Alkoxide->Alcohol H⁺ (from H₂O)

Figure 2: Simplified mechanism of ester reduction by Lithium Aluminum Hydride.

Authoritative Protocol: Reduction via Lithium Aluminum Hydride

This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding anhydrous conditions and safety measures, is critical for a successful and safe outcome.

Materials and Reagents
Reagent/MaterialFormula / GradeQuantity (Example Scale)SupplierKey Considerations
Ethyl 5-methylpyridine-4-carboxylateC₉H₁₁NO₂5.0 g (27.9 mmol)Major Chemical SupplierEnsure purity by NMR or GC-MS.
Lithium Aluminum Hydride (LAH)LiAlH₄1.6 g (42.1 mmol, 1.5 eq)Major Chemical SupplierExtremely water-reactive. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈O200 mLMajor Chemical SupplierMust be dry. Use from a solvent purification system or over molecular sieves.
Ethyl AcetateC₄H₈O₂~50 mLMajor Chemical SupplierUsed for quenching.
Saturated Sodium Sulfate SolutionNa₂SO₄(aq)~50 mLLab PreparedUsed in work-up.
Anhydrous Magnesium SulfateMgSO₄~10 gMajor Chemical SupplierDrying agent.
Diethyl Ether / Ethyl AcetateAs needed for extractionMajor Chemical SupplierExtraction solvents.
Deionized WaterH₂O~100 mLLab SystemFor work-up.
Safety First: Handling Lithium Aluminum Hydride

LiAlH₄ is a powerful reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5] It can ignite in moist air and is corrosive.[5]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety goggles (or a face shield), and impervious gloves.[15]

  • Inert Atmosphere: All manipulations of solid LiAlH₄ and the reaction itself must be conducted under an inert atmosphere (Nitrogen or Argon).[5]

  • Quenching: Excess LiAlH₄ must be quenched carefully at the end of the reaction. Never add water directly to a large amount of unreacted LAH.[3][16] A specific, safe quenching procedure is detailed below.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately available. Do not use water or CO₂ extinguishers. [5]

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum. Allow it to cool to room temperature under a stream of nitrogen.

    • To the flask, add the ethyl 5-methylpyridine-4-carboxylate (5.0 g, 27.9 mmol).

    • Add 150 mL of anhydrous THF via cannula or syringe. Stir the solution until the ester is fully dissolved.

    • Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of LiAlH₄:

    • In a separate, dry flask under nitrogen, suspend the LiAlH₄ (1.6 g, 42.1 mmol) in 50 mL of anhydrous THF.

    • CRITICAL STEP: Add the LiAlH₄ suspension to the stirred ester solution slowly and portion-wise via cannula or dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. The reaction is exothermic and will generate hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting ester. A typical mobile phase is 50:50 Ethyl Acetate:Hexanes.

  • Safe Reaction Quenching (Fieser Method): [15]

    • Once the reaction is complete (as judged by TLC), cool the flask back down to 0 °C in an ice-water bath.

    • CAUTION: The following additions are exothermic and will produce hydrogen gas. Add dropwise with vigorous stirring.

    • Slowly add 1.6 mL of deionized water.

    • Slowly add 1.6 mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

    • Slowly add 4.8 mL of deionized water.

    • Remove the ice bath and stir the resulting grey/white suspension vigorously at room temperature for 30-60 minutes. This procedure granulates the aluminum salts, making them easy to filter.[15][17]

  • Work-up and Isolation:

    • Filter the suspension through a pad of Celite® in a Büchner funnel.

    • Wash the filter cake thoroughly with ample ethyl acetate or THF (3 x 50 mL) to recover all the product.

    • Combine the filtrate and the washings in a separatory funnel.

    • Wash the combined organic layers with saturated sodium sulfate solution (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product, typically a white to pale yellow solid or oil, can be purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

  • Expected ¹H NMR signals (in CDCl₃): The spectrum should show a singlet for the newly formed CH₂OH group around 4.7 ppm, a singlet for the methyl group on the pyridine ring around 2.4 ppm, and signals for the aromatic protons. The characteristic quartet and triplet of the ethyl ester precursor will be absent.

  • Expected IR signals: Look for a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong ester C=O stretch around 1720 cm⁻¹.[18]

Trustworthiness: Troubleshooting and Validation

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient LiAlH₄. 2. Inactive (decomposed) LiAlH₄. 3. Reaction time too short.1. Ensure 1.5 equivalents of LiAlH₄ are used. 2. Use a fresh, unopened bottle of LiAlH₄ or test its activity on a small scale. 3. Allow the reaction to stir for a longer period at room temperature or with gentle heating (reflux in THF).
Low Yield 1. Product lost in the aluminum salts during filtration. 2. Inefficient extraction. 3. Wet solvent or glassware decomposed the LiAlH₄.1. Wash the filter cake extensively with ethyl acetate or THF. Break up the solid to ensure thorough washing. 2. Perform multiple extractions during the work-up. 3. Ensure all glassware is flame-dried and solvents are anhydrous.
Difficult Filtration (Gelatinous precipitate)Improper quenching procedure.The Fieser quenching method is designed to prevent this. Ensure the exact ratios of H₂O, NaOH(aq), and H₂O are added slowly and in the correct order with vigorous stirring.

References

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved February 15, 2026, from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Retrieved February 15, 2026, from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved February 15, 2026, from [Link]

  • Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved February 15, 2026, from [Link]

  • YouTube. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved February 15, 2026, from [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Electrochemical reduction of derivatives and isomers of ethylpicolinate. Retrieved February 15, 2026, from [Link]

  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved February 15, 2026, from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved February 15, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of 2-Hydroxypyridines in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex solubility challenges associated with 2-hydroxypyridine and its derivatives. As a class of compounds pivotal in pharmaceutical and materials science, their unique chemical behavior often presents significant hurdles during synthesis, purification, and formulation. This guide provides in-depth, field-proven insights and troubleshooting workflows designed for researchers, scientists, and drug development professionals to systematically overcome these issues.

Part 1: The Root Cause - Understanding the Unique Chemistry of 2-Hydroxypyridines

A thorough understanding of the underlying molecular principles is the first step toward solving any solubility problem. For 2-hydroxypyridines, the primary challenge is not just polarity but a dynamic chemical equilibrium.

Q1: Why are 2-hydroxypyridines and their derivatives notoriously difficult to dissolve in a predictable manner?

The core of the issue lies in a phenomenon called lactam-lactim tautomerism . 2-hydroxypyridine is not a single, static molecule in solution but exists in a dynamic equilibrium with its tautomer, 2-pyridone.[1][2][3] This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[4]

  • The 2-Hydroxypyridine (Lactim) Form: This form has an aromatic pyridine ring with a hydroxyl (-OH) group. It is generally favored in non-polar solvents.[1][2]

  • The 2-Pyridone (Lactam) Form: This form contains a carbonyl group (C=O) and an N-H bond within the ring. It is more polar and is favored in polar solvents like water and alcohols.[1][2][5]

This solvent-dependent equilibrium is the main reason for unpredictable solubility. Furthermore, the 2-pyridone tautomer, with its N-H and C=O groups, is exceptionally proficient at forming strong intermolecular hydrogen bonds. This leads to the formation of stable dimers and other self-aggregates, effectively "locking" the molecules together in a crystal lattice and making it difficult for solvent molecules to break them apart.[1][2][6][7]

Caption: The lactam-lactim tautomerism of 2-hydroxypyridine.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and actionable strategies for common solubility problems encountered in the lab.

Initial Assessment & Solvent Screening
Q2: I have a novel 2-hydroxypyridine derivative. What is the most systematic way to find a suitable solvent?

A systematic, small-scale screening approach is the most efficient starting point to avoid wasting valuable material. The principle of "like dissolves like" is a useful guide, but the tautomerism of 2-hydroxypyridines adds a layer of complexity.[8]

Recommended Initial Screening Solvents:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These are often excellent starting points as they are strong hydrogen bond acceptors and can effectively solvate a wide range of compounds.[8]

  • Polar Protic: Methanol, Ethanol. These can interact via hydrogen bonding and are effective for many derivatives.[8][9]

  • Chlorinated: Dichloromethane (DCM), Chloroform. These are suitable for less polar derivatives where the 2-hydroxypyridine tautomer might be more prevalent.[8]

  • Ethers: Tetrahydrofuran (THF). This solvent has intermediate polarity and can be effective, sometimes more so for protonated forms of these compounds.[8]

Start by testing the solubility of 1-2 mg of your compound in 0.1-0.5 mL of each solvent at room temperature. If solubility is poor, gentle warming or sonication can provide the energy needed to break the crystal lattice.[8]

Using Co-solvents to Enhance Solubility
Q3: My compound shows partial solubility in several solvents but isn't fully soluble in any single one. How can co-solvents help?

Co-solvency is a powerful and widely used technique to fine-tune the polarity of a solvent system to match that of the solute.[10][11] By mixing a "good" solvent (in which the compound shows some solubility) with a "poor" solvent, you can create a mixture with significantly enhanced solubilizing power.

The mechanism involves the co-solvent disrupting the solvent's self-association (like the strong hydrogen-bonding network in water), creating a microenvironment that is more favorable for the solute.[12][13]

Common Co-solvent Systems to Try:

  • Dichloromethane / Methanol

  • Chloroform / Ethanol

  • Tetrahydrofuran / Water

  • Acetonitrile / Water

  • PEG 400 / Water[13]

CoSolvency cluster_0 Poor Solubility cluster_1 Enhanced Solubility with Co-solvent Solute {Poorly Soluble 2-Hydroxypyridine (Aggregated)} Solvent {Single Solvent (e.g., Water)} Solute->Solvent Insoluble Solute_Dissolved {Solvated 2-Hydroxypyridine (Monomeric)} Solvent_Mix Water Co-solvent (e.g., PEG 400) Solute_Dissolved->Solvent_Mix Soluble

Caption: Mechanism of co-solvency for enhancing solubility.

Leveraging Chemical Properties: pH and Salt Formation
Q4: Can I manipulate the pH to improve the solubility of my 2-hydroxypyridine derivative?

Absolutely. This is one of the most effective strategies for ionizable compounds.[10][14] 2-hydroxypyridines are amphoteric, meaning they can act as both a weak acid and a weak base:

  • As a weak acid: The N-H proton of the 2-pyridone tautomer is acidic (pKa ≈ 11.6).[2] Adding a base (e.g., triethylamine, sodium hydroxide) will deprotonate it, forming an anionic pyridinate, which is typically much more soluble in polar solvents.

  • As a weak base: The pyridine ring nitrogen can be protonated (pKa ≈ 0.75).[15] Adding an acid (e.g., trifluoroacetic acid, HCl) will form a cationic pyridinium salt, which is also more soluble in polar solvents.

A simple test is to suspend your compound in a polar solvent like methanol and add a drop of a volatile acid or base to see if it dissolves.[8]

Q5: When should I consider salt formation as a primary strategy?

Salt formation is a robust and scalable method to dramatically increase the aqueous solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[16][17][18] This strategy is particularly valuable in drug development. It goes beyond temporary pH adjustment by creating a stable, solid salt form with improved physicochemical properties.[19][20]

For a successful salt, there should generally be a difference of at least 2-3 pKa units between the API and the selected counterion to ensure stable proton transfer.[18] For a weakly acidic 2-hydroxypyridine derivative, you would choose a strong base as a counterion (e.g., sodium, potassium, tromethamine). For a weakly basic derivative, you would choose a strong acid (e.g., hydrochloride, mesylate, sulfate).

Advanced Strategies
Q6: Standard methods are providing only marginal improvement. What advanced techniques can be explored?

When conventional approaches are insufficient, several advanced formulation strategies can be employed, particularly in a drug development context:

  • Amorphous Solid Dispersions: This involves dispersing the compound in a polymer matrix in a non-crystalline, amorphous state.[17][21] This high-energy form bypasses the crystal lattice energy, often leading to a significant increase in apparent solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the compound.[16][21] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[17]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule, making it compatible with an aqueous environment.[10][16][17]

Part 3: Experimental Protocols

Protocol 1: Systematic Small-Scale Solubility Screening

This protocol provides a structured method to efficiently screen for suitable solvents for a new 2-hydroxypyridine derivative.

Materials:

  • Your 2-hydroxypyridine derivative

  • Vials (e.g., 1.5 mL glass vials)

  • A selection of solvents (see Q2)

  • Vortex mixer and/or ultrasonic bath

  • Hot plate/stirrer

Methodology:

  • Preparation: Weigh 2-3 mg of your compound into each labeled vial.

  • Solvent Addition: Add a measured volume (e.g., 0.2 mL) of a single solvent to each respective vial.

  • Room Temperature Test: Vortex each vial vigorously for 1-2 minutes. Visually inspect for dissolution. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Applying Energy: For vials not showing full solubility, place them in an ultrasonic bath for 10-15 minutes.[8] Re-examine and record observations.

  • Heating: If still not fully soluble, gently warm the vials to 40-50 °C with stirring. Caution: Ensure vials are loosely capped to avoid pressure buildup.[8] Do not heat highly volatile solvents like DCM or ether on an open hotplate. Record observations.

  • Analysis: Consolidate your results to identify the most promising single solvents or candidates for co-solvent systems.

Protocol 2: Co-solvent System Optimization

This protocol details how to find the optimal ratio for a binary co-solvent system.

Materials:

  • Your compound

  • Two selected solvents (a "good" solvent and a miscible "poor" or "mediocre" solvent)

  • Vials, vortex mixer, centrifuge

  • Analytical method for concentration determination (e.g., HPLC-UV)

Methodology:

  • Prepare Co-solvent Mixtures: Create a series of co-solvent mixtures in various volume/volume ratios (e.g., 10:90, 20:80, 50:50, 80:20, 90:10 of Solvent A:Solvent B).[11]

  • Determine Saturated Solubility: Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture. Ensure undissolved solid is present.

  • Equilibrate: Tightly cap the vials and vortex them for 30 minutes. Then, allow them to equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation is reached.[11]

  • Separate Solid: Centrifuge the samples at high speed to pellet all undissolved solid.[11]

  • Analyze Supernatant: Carefully withdraw a known volume of the clear supernatant, dilute it with a suitable mobile phase or solvent, and analyze the concentration of the dissolved compound using a validated method like HPLC.[11]

  • Identify Optimum: Plot solubility versus the co-solvent ratio to identify the mixture that provides the highest solubility.

Part 4: Troubleshooting Workflow

This decision tree provides a logical pathway for addressing solubility issues with a 2-hydroxypyridine derivative.

TroubleshootingWorkflow Start Start: Compound is Insoluble Screen Q: Screen solubility in diverse solvents? (DMSO, MeOH, DCM, THF) Start->Screen Soluble Result: Soluble in a single solvent. Screen->Soluble Yes Partial Result: Partially soluble in multiple solvents. Screen->Partial Partially Insoluble Result: Insoluble in all. Screen->Insoluble No End_Soluble Success: Problem Solved Soluble->End_Soluble CoSolvent Action: Optimize a co-solvent system. (e.g., DCM/MeOH) Partial->CoSolvent pH_Test Q: Is the compound ionizable? Test with acid/base addition. Insoluble->pH_Test End_Partial Success: Problem Solved CoSolvent->End_Partial pH_Success Result: Soluble with pH adjustment. pH_Test->pH_Success Yes pH_Fail Result: No improvement with pH. pH_Test->pH_Fail No Salt Action: Consider stable salt formation. pH_Success->Salt Advanced Action: Explore advanced methods. (Solid dispersion, micronization) pH_Fail->Advanced End_Salt Success: Problem Solved Salt->End_Salt

Caption: A decision-making workflow for solubility troubleshooting.

Part 5: Reference Data

Table 1: Solubility of 2-Hydroxypyridine
SolventSolubilityTemperature (°C)Notes
Water450 g/L20Highly soluble; favors 2-pyridone form.[9][15][22]
EthanolSoluble20Good solubility.[9][15]
MethanolSoluble-Good solubility.[23]
AcetoneSoluble-Good solubility.[1][2]
BenzeneSlightly Soluble-Low solubility; favors 2-hydroxypyridine form.[15][23]
Diethyl EtherSlightly Soluble-Low solubility.[15][23]
DMSO19 mg/mL (199.78 mM)-Good solubility, but moisture can reduce it.[24]
Table 2: Properties of Common Organic Solvents
SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Notes
Water10.2100.080.1Highly polar, protic
DMSO7.2189.046.7Polar aprotic, strong H-bond acceptor
Acetonitrile5.881.637.5Polar aprotic
Methanol5.164.732.7Polar protic
Ethanol4.378.524.5Polar protic
Acetone4.356.120.7Polar aprotic
Dichloromethane3.139.69.1Moderately polar, non-protic
Tetrahydrofuran (THF)4.066.07.5Moderately polar, aprotic
Chloroform4.161.24.8Low polarity, non-protic
Toluene2.4110.62.4Non-polar
Hexane0.168.01.9Non-polar

References

  • 2-Pyridone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). Retrieved February 15, 2026, from [Link]

  • 2-Pyridone - chemeurope.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Hydroxypyridine-Tautomerism - ChemTube3D. (n.d.). Retrieved February 15, 2026, from [Link]

  • Borst, D. R., et al. (2002). Hydrogen bonding and tunneling in the 2-pyridone·2-hydroxypyridine dimer. Effect of electronic excitation. Physical Chemistry Chemical Physics, 4(21), 5227-5236.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Retrieved February 15, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Retrieved February 15, 2026, from [Link]

  • Jagtap, S., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times, 42(10), 89-95.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Retrieved February 15, 2026, from [Link]

  • 1-methyl-2-pyridone - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. (2010, July 1). The Journal of Physical Chemistry A. Retrieved February 15, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Retrieved February 15, 2026, from [Link]

  • Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
  • Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB. (2020, April 20). Retrieved February 15, 2026, from [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. (n.d.).
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - MDPI. (2016, November 14). Retrieved February 15, 2026, from [Link]

  • 2-Pyridone | C5H5NO | CID 8871 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubility enhancement methods with importance of hydrotropy - Semantic Scholar. (2012, November 15). Retrieved February 15, 2026, from [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved February 15, 2026, from [Link]

  • Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google Patents. (n.d.).
  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Retrieved February 15, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved February 15, 2026, from [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8). Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4). Retrieved February 15, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 15, 2026, from [Link]

  • Pyridine and Pyridine Derivatives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30). Retrieved February 15, 2026, from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Ticket ID: PUR-PYR-004 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Welcome to the technical support hub for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate .

Successfully purifying this compound requires understanding its dual nature.[1] While nomenclature suggests a "hydroxy" pyridine (lactim), in the solid state and in polar solutions, this molecule predominantly exists as the 2-pyridone (lactam) tautomer. This structural reality dictates your solubility profile: the compound forms strong intermolecular hydrogen-bonded dimers, resulting in high melting points and poor solubility in non-polar solvents like hexane or ether.

This guide provides a self-validating purification workflow designed to maximize yield and purity, specifically addressing common issues like "oiling out" and persistent coloration.

Part 1: Solvent Selection Strategy

The choice of solvent is the single most critical variable. Due to the pyridone-hydroxypyridine tautomerism , standard "ester" solvents (like pure ethyl acetate) often fail.

Recommended Solvent Systems
System TypeSolvent CompositionRationale
Primary (Recommended) Ethanol (95%) or Methanol The hydroxyl group on the alcohol disrupts the pyridone dimers, allowing dissolution at boiling temperatures.
Binary System (Best for Purity) Ethanol / Water (Start with 9:1, adjust to saturation)Water acts as a powerful anti-solvent. This system allows for "controlled crashing" of the product, leaving polar impurities in the mother liquor.
For Stubborn Solids DMF / Water or Acetic Acid / Water If the product is highly insoluble (melting point >200°C), DMF dissolves the monomeric form effectively. Water is then added to force precipitation.
Avoid Diethyl Ether, Hexane, TolueneThe compound is too polar (due to the amide-like lactam structure) to dissolve effectively, even at reflux.

Part 2: Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (Ethanol/Water)

This protocol minimizes thermal decomposition (decarboxylation) and prevents oiling out.

  • Preparation: Place the crude Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add Ethanol (absolute or 95%) at a ratio of roughly 5 mL per gram of solid.

    • Heat the mixture to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve, add more ethanol in small portions (1 mL/g) until a clear solution is obtained.

    • Clarification: If solid impurities remain (inorganic salts or catalyst residues), perform a hot filtration through a pre-warmed funnel.

  • Anti-Solvent Addition:

    • While maintaining a gentle reflux, add hot water dropwise.

    • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

    • Add one final squirt of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Critical Step: Agitate gently. If the product begins to separate as an oil, scratch the glass or add a seed crystal immediately.

  • Isolation:

    • Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration.[1][2]

    • Wash the cake with a cold mixture of Ethanol/Water (1:1).

  • Drying: Dry the solid in a vacuum oven at 45°C. Ensure all water is removed to prevent hydrolysis of the ester.

Part 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (separating as a liquid) instead of crystallizing. Why?

Diagnosis: This is common with pyridine esters. It occurs when the temperature gap between the melting point of the solvated product and the solvent's boiling point is too narrow, or the solution is too concentrated. Solution:

  • Re-heat the mixture until the oil re-dissolves.

  • Add a small amount of additional solvent (Ethanol) to lower the concentration.

  • Seed the solution: Add a tiny crystal of pure product when the solution is still warm but slightly below the saturation point.

  • Slow Down: Wrap the flask in a towel to cool it very slowly. Rapid cooling promotes oiling.

Q2: My crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Pyridine derivatives are prone to oxidation, forming colored N-oxide impurities or coupled byproducts (e.g., diazo species) that become trapped in the crystal lattice. Solution:

  • Perform a carbon treatment .

  • Dissolve the crude in hot Ethanol.

  • Add Activated Carbon (5-10% by weight of the crude).

  • Stir at reflux for 15 minutes.

  • Filter hot through Celite (diatomaceous earth) to remove the carbon.

  • Proceed with the crystallization steps.[1][2][3][4]

Q3: The melting point is broad or lower than reported.

Diagnosis: This usually indicates retained solvent (solvates) or the presence of the "enol" tautomer trapped in the lattice, though wet solvent is the most likely culprit for esters. Solution:

  • Dry the sample under high vacuum (>1 mbar) at 50°C for at least 12 hours.

  • Verify proton NMR: Check for water peaks or ethanol peaks.

  • Note: If the melting point remains low, check for decarboxylation . The loss of the ethyl ester group (hydrolysis followed by decarboxylation) yields 2-hydroxy-5-methylpyridine, which has a drastically different melting point.

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying this specific intermediate.

PurificationWorkflow Start Crude Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate SolventChoice Dissolve in Boiling Ethanol (95%) Start->SolventChoice CheckDissolved Did it dissolve completely? SolventChoice->CheckDissolved HotFilter Perform Hot Filtration (Remove Salts/Inorganics) CheckDissolved->HotFilter No (Solids remain) AddWater Add Hot Water (Anti-Solvent) Until Turbid CheckDissolved->AddWater Yes HotFilter->AddWater Cooling Cool Slowly to RT AddWater->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Reheat Re-heat & Add More Ethanol + Seed Crystal CheckOil->Reheat Yes IceBath Cool to 0-5°C CheckOil->IceBath No (Crystals formed) Reheat->Cooling Filter Vacuum Filtration Wash with Cold EtOH/H2O IceBath->Filter

Figure 1: Decision tree for the purification of 2-hydroxypyridine esters, highlighting the critical intervention point for "oiling out."

References

  • Tautomerism of 2-Hydroxypyridines

    • Title: Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines.[5][6]

    • Source: RSC Publishing (Journal of the Chemical Society).
    • URL:[Link]

    • Relevance: Establishes the dominance of the amide-like form in solution, necessit
  • Purification of Pyridine Carboxylates

    • Title: Synthesis and Crystal Structure of Ethyl 4-(hydroxymethyl)
    • Source: N
    • URL:[Link]

    • Relevance: Provides analogous protocols for recrystallizing substituted pyridine ethyl esters using Ethanol/DCM systems.
  • General Recrystallization Standards

    • Title: Purification of Laboratory Chemicals - Pyridine Deriv
    • Source: ScienceDirect (Butterworth-Heinemann).
    • URL:[Link]

    • Relevance: Standard reference for solvent selection in heterocyclic chemistry.

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Technical Support Center: Stability of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support guide for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound, particularly in acidic environments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate.

Q1: What is the primary degradation pathway for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate in acidic media?

A: The primary and most anticipated degradation pathway in acidic media is the acid-catalyzed hydrolysis of the ethyl ester functional group. This reaction converts the ethyl ester into its corresponding carboxylic acid, 2-hydroxy-5-methylpyridine-4-carboxylic acid, and ethanol. This is a classic ester hydrolysis reaction, accelerated by the presence of hydronium ions (H₃O⁺).

Q2: I'm observing a new, more polar peak in my HPLC chromatogram after leaving my compound in an acidic solution. What is it likely to be?

A: This new peak is almost certainly the hydrolysis product, 2-hydroxy-5-methylpyridine-4-carboxylic acid[1]. Carboxylic acids are significantly more polar than their corresponding ethyl esters, causing them to elute earlier on a standard reverse-phase HPLC column (e.g., C18). To confirm its identity, you can utilize LC-MS to check if the molecular weight of the new peak corresponds to the hydrolyzed product or, if a standard is available, perform a co-injection.

Q3: How does pH specifically influence the stability of the compound?

A: The stability is highly pH-dependent. As the pH decreases, the rate of hydrolysis increases. This is due to two factors:

  • Protonation of the Ester Carbonyl: The oxygen of the ester's carbonyl group gets protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Protonation of the Pyridine Ring: The nitrogen atom on the pyridine ring is basic and will be protonated in acidic conditions. This places a positive charge on the ring, which can electronically influence the ester group, though the primary mechanism remains direct acid catalysis at the ester.

Q4: What are the recommended storage conditions for solutions of this compound to minimize degradation?

A: To ensure stability in solution, we recommend preparing solutions fresh whenever possible. If storage is necessary, solutions should be kept at a pH as close to neutral as is feasible for your experiment, stored at low temperatures (2-8°C), and protected from light to prevent potential photodegradation.[2] For long-term storage, the solid form of the compound is much more stable and should be kept in a cool, dry, and dark place.[2]

Section 2: Troubleshooting Guide

This guide provides structured workflows for common experimental problems.

Problem: Inconsistent Assay Results or Apparent Loss of Potency

You notice that the measured concentration of your compound is decreasing over the course of an experiment, or results vary significantly between freshly prepared and older solutions.

  • Underlying Cause: This issue is a classic symptom of in-situ degradation, most likely acid-catalyzed hydrolysis from the experimental medium or residual acid in your solvent.

  • Troubleshooting Workflow: The key is to systematically identify and eliminate the source of acidity while quantifying the degradation rate.

G cluster_0 Troubleshooting Workflow: Inconsistent Assay A 1. Problem Identified: Inconsistent Assay Results B 2. Verify Solvent/Medium pH Is it acidic (pH < 6.5)? A->B C YES: pH is acidic B->C Acidic D NO: pH is neutral B->D Neutral E 3a. Buffer the system to a higher pH if compatible with the experiment. C->E F 3b. Investigate other stress factors: Temperature, Light Exposure, Oxidizing Agents. D->F G 4. Perform Time-Course Stability Study (See Protocol 1) E->G K NO: Degradation is not the primary source of inconsistency. Re-evaluate analytical method and sample handling. F->K H 5. Quantify Degradation Rate (HPLC Analysis) G->H I 6. Decision Point: Is degradation > 5% within experimental timeframe? H->I J YES: Modify experimental conditions (e.g., lower temp, use fresh solutions). I->J >5% I->K <=5%

Caption: Workflow for troubleshooting inconsistent assay results.

Problem: Developing a Stability-Indicating Analytical Method

You need an analytical method (typically HPLC) that can separate the parent compound from its primary degradant and other potential impurities.

  • Underlying Cause: The parent ester and its carboxylic acid degradant can have similar structures, sometimes making chromatographic separation challenging.

  • Solution Strategy: The most effective way to control the retention of the acidic degradant is by manipulating the mobile phase pH.

    • At low pH (e.g., pH < 3): The carboxylic acid will be fully protonated (-COOH) and less polar, causing it to be retained longer on a reverse-phase column.

    • At higher pH (e.g., pH > 5): The carboxylic acid will be deprotonated (-COO⁻), making it ionic and much more polar. This will dramatically decrease its retention time.

  • Recommendation: Start with a mobile phase buffered at a low pH (e.g., 0.1% formic acid or phosphoric acid, pH ~2.5-3.0). This will typically provide the best separation between the neutral ester and the protonated acid. Ensure your column is rated for use at low pH.

Section 3: Key Experimental Protocols & Data

The Primary Degradation Pathway

The hydrolysis of the ester is the key reaction to monitor.

Caption: Primary degradation of the title compound via hydrolysis.

Protocol 1: Forced Hydrolysis Study (Acid Stress Testing)

This protocol is designed to intentionally degrade the compound to identify degradation products and assess stability, following principles outlined in ICH guidelines.[3][4][5]

Objective: To generate the primary acid-degradation product and determine the rate of degradation under defined acidic conditions.

Materials:

  • Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Volumetric flasks, pipettes, vials

  • HPLC system with UV detector

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • Label a 10 mL volumetric flask as "Acid Stress."

    • Pipette 1.0 mL of the stock solution into the flask.

    • Add 1.0 mL of 1.0 M HCl. (This results in a final acid concentration of approximately 0.1 M HCl).

    • Dilute to the mark with a 50:50 acetonitrile:water mixture. The final drug concentration will be ~0.1 mg/mL.

  • Control Sample Preparation: Prepare a control sample similarly but replace the 1.0 M HCl with 1.0 mL of water.

  • Stress Condition: Place both the "Acid Stress" and "Control" flasks into a water bath or oven set to 60°C.[6]

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the "Acid Stress" sample by adding an equimolar amount of base (e.g., for a 1 mL aliquot, add 100 µL of 1.0 M NaOH). This is critical to stop the degradation reaction.[7]

    • Transfer the neutralized aliquots and the control aliquots to HPLC vials for analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product(s).

Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • The goal of a forced degradation study is to achieve 5-20% degradation.[7] If degradation is too rapid, reduce the temperature or acid concentration. If it's too slow, increase them.

ParameterRecommended Starting ConditionRationale
Acid 0.1 M HCl or 0.1 M H₂SO₄Provides sufficient proton concentration to catalyze hydrolysis effectively.[3]
Temperature 60°C - 80°CAccelerates the reaction to occur within a practical timeframe (hours to days).[6]
Duration 0 - 24 hours (with multiple time points)Allows for the determination of degradation kinetics.
Target Degradation 5 - 20%Sufficient degradation to identify products without causing complex secondary degradation.[7]

Table 1: Recommended starting conditions for acid-forced degradation studies.

References

  • Langer, V. et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6). Available from: [Link]

  • Lee, J. S. et al. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? Analytical Chemistry, 89(9), 4784-4791. Available from: [Link]

  • Simal, C. et al. (2017). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 82(17), 9035-9045. Available from: [Link]

  • Sharma, G. & Saini, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6). Available from: [Link]

  • Balucani, N. et al. (2019). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 9(1), 21. Available from: [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). Available from: [Link]

  • Langer, V. et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Available from: [Link]

  • Sharma, G. & Saini, V. (2016). Forced Degradation Studies. SciSpace. Available from: [Link]

  • Aries, R. S. & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999.
  • Kumar, V. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Available from: [Link]

  • Görlitzer, K. et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 655-661. Available from: [Link]

  • Singh, S. et al. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Bioanalysis & Biomedicine, 9(3). Available from: [Link]

  • Sterling Pharma Solutions. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Ethyl 2-Hydroxynicotinate vs. Ethyl 2-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of Ethyl 2-hydroxypyridine-3-carboxylate (Ethyl 2-hydroxynicotinate) and Ethyl 2-chloropyridine-3-carboxylate (Ethyl 2-chloronicotinate).

While structurally similar, these two esters represent distinct "activation states" in pyridine scaffold synthesis. The 2-hydroxy variant (predominantly the 2-pyridone tautomer) acts as a stable, nucleophilic precursor primarily used for N-alkylation or conversion to the halide. The 2-chloro variant is an electrophilic "hotspot," activated for Nucleophilic Aromatic Substitution (


) to introduce amines, thiols, or ethers at the C2 position.

Key Decision Matrix:

  • Choose the 2-Hydroxy ester if you need to introduce an alkyl group on the ring nitrogen (N1) or require a stable starting material for halogenation.

  • Choose the 2-Chloro ester if you intend to functionalize the C2 position via

    
     displacement or require a scaffold for Suzuki/Stille coupling.
    

Structural & Electronic Analysis

To predict reactivity, one must understand the electronic environment of the pyridine ring in both states.

The Tautomeric "Mask" (2-Hydroxy)

Ethyl 2-hydroxynicotinate does not behave like a typical phenol. In solution, it exists in equilibrium with its 2-pyridone tautomer.

  • Electronic State: The proton resides on the nitrogen (N-H), and the C2 oxygen forms a carbonyl (C=O). This creates a stable, amide-like resonance system.

  • Consequence: The C2 carbon is not electrophilic. It resists nucleophilic attack. Instead, the Nitrogen (N1) and Oxygen (exocyclic) become nucleophilic centers.

The Activated Electrophile (2-Chloro)

Ethyl 2-chloronicotinate is fixed in the pyridine form.

  • Electronic State: The chlorine atom at C2 and the ester group at C3 both withdraw electron density from the ring. The ring nitrogen (N1) further pulls density.

  • Consequence: The C2 position is highly electron-deficient, making it an ideal substrate for

    
    . The chlorine is a facile leaving group.
    
Visualizing the Divergence

The following diagram illustrates the structural relationship and divergent reactivity pathways.

ReactivityPathways OH_Ester Ethyl 2-hydroxynicotinate (Pyridone Tautomer) Cl_Ester Ethyl 2-chloronicotinate (Activated Electrophile) OH_Ester->Cl_Ester Activation (POCl3/PCl5) N_Alk N-Alkylated Product (N-R) OH_Ester->N_Alk Alkylation (R-X, Base) C2_Sub C2-Substituted Product (2-Amino/Alkoxy) Cl_Ester->C2_Sub SnAr (H-Nu, Base)

Figure 1: Divergent synthetic pathways.[1] The 2-hydroxy species acts as a precursor or nucleophile, while the 2-chloro species acts as an electrophile.

Comparative Reactivity Profile

The following table summarizes the performance of both esters under standard synthetic conditions.

Reaction TypeEthyl 2-HydroxynicotinateEthyl 2-ChloronicotinateMechanistic Insight

(C2 Displacement)
Inert High Reactivity The 2-pyridone tautomer lacks a leaving group. The 2-chloro has a good leaving group activated by the C3-ester.
N-Alkylation High Reactivity Low/Competing Pyridone N-H is acidic (

); easily deprotonated and alkylated.
Ester Hydrolysis Moderate Fast The electron-withdrawing Cl atom at C2 makes the C3 carbonyl more electrophilic, accelerating hydrolysis.
Pd-Catalyzed Coupling Inert (usually)Excellent Cl allows for oxidative addition (Suzuki/Stille), though Br/I analogs are often preferred for kinetics.

Experimental Workflows

This section details the two most critical workflows: converting the "masked" hydroxy form to the "active" chloro form, and utilizing the chloro form for substitution.

Protocol A: Activation (Chlorination)

Objective: Synthesis of Ethyl 2-chloronicotinate from Ethyl 2-hydroxynicotinate. Mechanism: The reaction proceeds via an imidoyl chloride intermediate using phosphoryl chloride (


).
  • Reagents: Ethyl 2-hydroxynicotinate (1.0 eq),

    
     (neat or excess), catalytic DMF (optional).
    
  • Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Procedure:

    • Suspend the hydroxy ester in

      
       (approx. 3-5 mL per gram of substrate).
      
    • Critical Step: Add DMF (2-3 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

    • Heat to reflux (approx. 105°C) for 2-4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

    • Workup: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring (Exothermic! Destroys excess

      
      ). Neutralize with saturated 
      
      
      
      to pH 7-8. Extract with Ethyl Acetate (
      
      
      ).
  • Expected Yield: 85–95%.

  • Validation:

    
     NMR will show the loss of the broad N-H/O-H singlet and a downfield shift of the aromatic protons due to the inductive effect of Cl.
    
Protocol B: Functionalization ( )

Objective: Synthesis of Ethyl 2-morpholinonicotinate (Model for C-N bond formation). Mechanism: Addition-Elimination (


). The reaction is driven by the electron-deficient nature of the pyridine ring.
  • Reagents: Ethyl 2-chloronicotinate (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), Acetonitrile or DMF.
    
  • Procedure:

    • Dissolve the chloro ester in Acetonitrile (0.2 M concentration).

    • Add

      
       and Morpholine.[2]
      
    • Heat to 60–80°C. (Note: Highly nucleophilic amines may react at RT; anilines may require higher temps or Pd-catalysis).

    • Monitor by TLC.[2] The chloride starting material will disappear.[3]

  • Workup: Filter off inorganic salts. Concentrate the solvent. Recrystallize from Ethanol/Hexane or purify via silica column.

  • Expected Yield: >90%.

Visualizing the Mechanism

SnArMechanism Start Ethyl 2-chloronicotinate (Electrophile) Inter Meisenheimer Complex (Stabilized Anion) Start->Inter + Amine (Nu:) Rate Limiting Step Prod Ethyl 2-aminonicotinate (Substituted Product) Inter->Prod - Cl (Leaving Group) Fast Step

Figure 2: The


 mechanism.[1] The electron-withdrawing ester at C3 stabilizes the anionic intermediate (Meisenheimer complex).

References

  • PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid.[4][5][6][7] Retrieved from [Link]

  • Atlantis Press. (2017).[2][6] Synthesis of 2-Chloronicotinic Acid Derivatives. 7th International Conference on Education, Management, Computer and Medicine.[2] Retrieved from [Link]

  • Common Organic Chemistry. (2023).

    
    ) Reaction Conditions. Retrieved from [Link]
    

Sources

Safety Operating Guide

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate Proper Disposal Procedures

Executive Summary & Chemical Identity

Objective: This guide defines the operational protocol for the safe segregation, containment, and disposal of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate. This compound is a specialized heterocyclic building block used in drug discovery. Due to its pyridine core and ester functionality, it requires specific handling to prevent environmental contamination and ensure regulatory compliance.[1]

Chemical Identity:

  • Chemical Name: Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate[2][3][4]

  • CAS Number: 1227572-19-1[2][4]

  • Molecular Formula: C₉H₁₁NO₃[5]

  • Molecular Weight: 181.19 g/mol

  • Physical State: Solid (typically off-white to pale yellow powder)[2]

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

Hazard Assessment & Waste Classification

Before disposal, the material must be classified to determine the correct waste stream. While specific toxicological data for this isomer is limited, it must be handled as a Hazardous Organic Chemical based on the properties of the hydroxypyridine class.

Hazard CategoryClassificationOperational Implication
Health Hazard Irritant (Skin/Eye/Respiratory)Do not trash. Must be incinerated to destroy potential bioactivity.[2][6]
Reactivity Stable; CombustibleSegregate from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions.
RCRA Status (US) Non-listed*Not P-listed or U-listed specifically, but treated as "Hazardous Waste" due to chemical toxicity.[2]
Waste Stream Solid Organic WasteHigh BTU waste suitable for fuel blending or incineration.

Scientist's Insight: The "2-hydroxy" substituent often exists in tautomeric equilibrium with the 2-pyridone form.[2] This amide-like character reduces the basicity compared to simple pyridines, meaning it is less likely to form explosive salts with perchloric acid, but it remains incompatible with strong oxidizers.[2]

Pre-Disposal Decision Matrix

The following workflow illustrates the logical decision-making process for disposing of this compound in various experimental states.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Pure Solid? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution SolidStream Stream A: Solid Organic Waste (High BTU) IsSolid->SolidStream Bulk Powder Trash Stream C: Solid Debris (Contaminated Gloves/Paper) IsSolid->Trash Trace Residue (<1%) SolventCheck Check Solvent Type IsSolution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens

Figure 1: Decision tree for segregating Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, surplus weighing material, or degraded solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[2]

  • Labeling: Attach a hazardous waste tag. Clearly write:

    • Chemical Name: Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate[2][3][4]

    • Hazards: Irritant, Toxic.[6]

  • Transfer:

    • Wear nitrile gloves, lab coat, and safety glasses.

    • Transfer the solid carefully to avoid dust generation.[1] If dust is visible, perform the transfer inside a fume hood.[2]

  • Sealing: Ensure the lid is screwed on tightly. Do not leave the container open in the hood.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures containing the compound.

  • Segregation: Determine the primary solvent.

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container. Pyridine derivatives can react vigorously with oxidizers.

  • pH Check: If the solution is highly acidic or basic (pH < 2 or > 12), neutralize it to pH 5–9 before adding it to the organic solvent waste drum to prevent corrosion of the waste drum.

Protocol C: Contaminated Debris

Applicability: Weigh boats, pipettes, gloves, and paper towels.

  • Trace vs. Bulk:

    • Trace Contamination: Disposable items with no visible bulk solid can often be treated as "Chemically Contaminated Solid Waste" (often a separate bin from regular trash, destined for incineration).[2]

    • Gross Contamination: If a weigh boat contains significant residual powder, empty the powder into the Solid Waste container (Protocol A) before disposing of the boat.[2]

  • Sharps: Contaminated needles or glass pipettes must go into a rigid "Sharps" container, never soft waste bags.

Spill Management & Emergency Response

In the event of an accidental release, immediate action is required to minimize exposure.[7]

Spill Response Workflow:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • Protect: Don PPE (Double nitrile gloves, N95 mask or respirator if dust is present, goggles).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust from becoming airborne. Sweep up carefully using a dustpan or scoop.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontaminate: Clean the surface with a soap and water solution. The pyridine ring is stable, so simple water rinsing removes it physically but does not degrade it.

  • Dispose: Place all cleanup materials into a sealable plastic bag and label as "Hazardous Waste - Spill Debris."

Regulatory Compliance & Scientific Rationale

Why Incineration? Landfilling organic heterocycles is discouraged. Incineration at >800°C ensures the complete thermal decomposition of the pyridine ring into carbon dioxide (


), water (

), and nitrogen oxides (

).[2] This prevents the leaching of the bioactive core into groundwater.

RCRA Considerations (USA): While Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate is not explicitly listed on the RCRA P-list or U-list, the generator is responsible for determining if the waste exhibits toxicity characteristics.[2] Best practice in drug development is to default to hazardous waste incineration to mitigate future liability.

References

  • Chemical Identity & CAS: Chemical Abstracts Service (CAS). Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1).[2][4]

  • Pyridine Handling Guidelines: National Institute for Occupational Safety and Health (NIOSH). Pyridine: Systemic Agent. [2]

  • Laboratory Waste Management: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[2] [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.